1-[4-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl]ethan-1-one dihydrochloride
Description
This compound is a piperazine derivative featuring a benzodioxole moiety, a 2-hydroxypropoxy linker, and an acetylated phenyl group, formulated as a dihydrochloride salt to enhance solubility and bioavailability. The benzodioxole group (a methylenedioxy bridge fused to a benzene ring) is a common pharmacophore in central nervous system (CNS) agents due to its ability to modulate neurotransmitter systems . The dihydrochloride salt form ensures protonation of the piperazine nitrogen atoms, increasing aqueous solubility for therapeutic applications .
Properties
IUPAC Name |
1-[4-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5.2ClH/c1-17(26)19-3-5-21(6-4-19)28-15-20(27)14-25-10-8-24(9-11-25)13-18-2-7-22-23(12-18)30-16-29-22;;/h2-7,12,20,27H,8-11,13-16H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPKEZJGFMXQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that many related compounds containing the methylenedioxyphenyl group are bioactive. These compounds are found in various pharmaceuticals and pesticides.
Biochemical Pathways
It’s worth noting that many related compounds have been synthesized in the pursuit of increasingly more potent anti-tumor agents. Of the mechanisms studied, microtubules and their component protein, tubulin, are a leading target for anticancer agents. Microtubule-targeting agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure.
Pharmacokinetics
Users have reported administering eutylone, a compound with a similar structure, by oral, intravenous, and nasal routes. This suggests that the compound may have different bioavailability profiles depending on the route of administration.
Result of Action
It’s worth noting that a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-n-fused heteroaryl moieties, which have a similar structure to this compound, have been evaluated for their anticancer activity. These compounds have shown good selectivity between cancer cells and normal cells.
Biological Activity
1-[4-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl]ethan-1-one dihydrochloride is a complex organic compound with potential therapeutic applications. Its structure incorporates a benzodioxole moiety, which is associated with various biological activities, including antitumor and neuroprotective effects. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 490.4 g/mol. The presence of the piperazine ring and the benzodioxole structure contributes to its pharmacological properties.
The biological activity of 1-[4-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl]ethan-1-one dihydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which may contribute to its anticancer properties. For instance, studies have indicated significant inhibition of α-glucosidase, suggesting potential use in diabetes management and metabolic disorders .
- Cell Cycle Arrest : Research indicates that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant for compounds targeting HeLa cells, where cytotoxicity was observed .
- Receptor Modulation : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, potentially providing neuroprotective effects and influencing mood disorders .
Biological Activity Data
| Activity | IC50 Value (μM) | Cell Line/Model | Reference |
|---|---|---|---|
| Cytotoxicity | 10.46 ± 0.82 | HeLa | |
| α-glucosidase Inhibition | 52.54 ± 0.09 | In vitro | |
| Neuroprotective Effects | Not specified | Animal models |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of similar compounds, it was found that derivatives featuring the benzodioxole structure exhibited significant cytotoxic effects against various cancer cell lines, including HeLa and MRC-5 cells. The lowest IC50 value recorded was 10.46 μM for one derivative, indicating strong potential for further development as an anticancer agent .
Case Study 2: Neuroprotective Properties
Another study investigated the neuroprotective effects of piperazine derivatives in animal models of neurodegeneration. Results suggested that these compounds could reduce neuronal apoptosis and inflammation markers, indicating their potential role in treating neurodegenerative diseases .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Analysis :
- The target compound’s 2-hydroxypropoxy linker distinguishes it from rigid analogues like the propenone derivative in , which may limit conformational adaptability .
- The dihydrochloride salt contrasts with neutral methanone derivatives (e.g., ), offering superior solubility for intravenous or oral administration .
- Substitution of the ethanone group with chlorine or methoxy () may enhance target selectivity for microbial enzymes versus mammalian receptors .
Piperazine-Ethanone Derivatives with Varied Linkers
Analysis :
- The hydroxypropoxy linker in the target compound may reduce metabolic oxidation compared to benzyl-linked analogues (), improving half-life .
- Neutral ethanone derivatives () lack the solubility advantages of dihydrochloride salts, limiting their utility in aqueous formulations .
- Synthetic routes for similar compounds (e.g., ’s Pd-catalyzed coupling) suggest the target could be synthesized via analogous strategies, leveraging piperazine nucleophilicity .
Dihydrochloride Salts of Piperazine Derivatives
Table 3: Salt Form Comparisons
Analysis :
- Dihydrochloride salts universally improve water solubility , critical for CNS drugs requiring blood-brain barrier penetration .
- The benzodioxole moiety in the target compound may confer specificity for monoamine transporters (e.g., serotonin), whereas pyrrole derivatives () could target microbial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
